molecular formula C21H22ClN3O3S B2387732 1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine CAS No. 380190-49-8

1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine

Cat. No. B2387732
M. Wt: 431.94
InChI Key: IJZRJYXXPNUMQH-UHFFFAOYSA-N
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Description

1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Sulfonyl Derivatives

Heterocyclic compounds containing sulfonyl groups have been synthesized and explored for various applications, including their potential biological activities. For instance, heterocyclic sulfonyl derivatives like 2,3-Diphenylpyrazine and 2-methyl-4,5-diphenyloxazole have been reacted with chlorosulfonic acid to produce sulfonyl chlorides, which were then condensed with nucleophiles to give a range of derivatives. These compounds' spectral data suggest interesting chemical properties that might be relevant for further pharmaceutical or chemical research applications (Cremlyn, Swinbourne, & Shode, 1985).

Antimycobacterial Agents

1,5-Diphenylpyrrole derivatives, including molecules with functionalities similar to the query compound, have been evaluated for their activity against Mycobacterium tuberculosis. Modifications to the phenyl rings of these molecules have led to derivatives with significant antimycobacterial activity, suggesting that structurally similar compounds could also have potential applications in developing new antimicrobial agents (Biava et al., 2008).

Imaging Receptor Targets

Compounds with piperazine and sulfonyl moieties have been synthesized for imaging mesenchymal-epithelial transition (MET) receptors using positron emission tomography (PET). This indicates potential research applications in cancer therapeutics and diagnostics, where such molecules could serve as imaging markers to quantify receptor expression in vivo (Wu et al., 2010).

properties

IUPAC Name

2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-7-9-16(10-8-15)29(26,27)20-21(25-13-11-24(2)12-14-25)28-19(23-20)17-5-3-4-6-18(17)22/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRJYXXPNUMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322363
Record name 2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole

CAS RN

380190-49-8
Record name 2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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